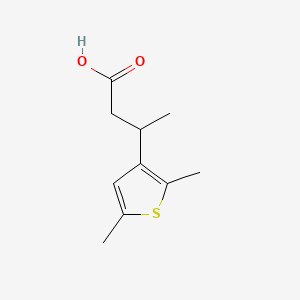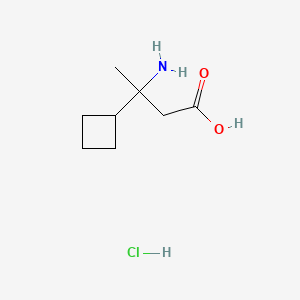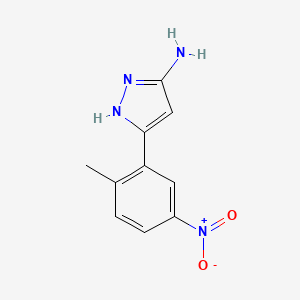
3-(2,5-Dimethylthiophen-3-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-Dimethylthiophen-3-yl)butanoic acid is an organic compound with the molecular formula C10H14O2S It is characterized by the presence of a thiophene ring substituted with two methyl groups at positions 2 and 5, and a butanoic acid moiety attached at position 3 of the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylthiophen-3-yl)butanoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors, such as 2,5-dimethylthiophene.
Attachment of the Butanoic Acid Moiety: The butanoic acid group can be introduced via a Friedel-Crafts acylation reaction, where the thiophene ring is treated with butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
3-(2,5-Dimethylthiophen-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly employed for reducing carboxylic acids to alcohols.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions on the thiophene ring.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiophene derivatives.
科学研究应用
3-(2,5-Dimethylthiophen-3-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-(2,5-Dimethylthiophen-3-yl)butanoic acid involves its interaction with molecular targets and pathways within biological systems. The thiophene ring and butanoic acid moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,5-Dimethylthiophene-3-boronic acid: Similar thiophene ring structure with boronic acid functionality.
3,3-Dimethylbutanoic acid: Similar butanoic acid structure with different substitution pattern.
2-Methyl-3,7-dimethyl-6-octenyl ester: Similar ester functionality with different alkyl chain.
Uniqueness
3-(2,5-Dimethylthiophen-3-yl)butanoic acid is unique due to the combination of the thiophene ring and butanoic acid moiety, which imparts specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
属性
分子式 |
C10H14O2S |
|---|---|
分子量 |
198.28 g/mol |
IUPAC 名称 |
3-(2,5-dimethylthiophen-3-yl)butanoic acid |
InChI |
InChI=1S/C10H14O2S/c1-6(4-10(11)12)9-5-7(2)13-8(9)3/h5-6H,4H2,1-3H3,(H,11,12) |
InChI 键 |
GMROGJUTTCKMBE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(S1)C)C(C)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]propanoic acid](/img/structure/B13577362.png)
![2-oxo-N-[(4-sulfamoylphenyl)methyl]-2H-chromene-3-carboxamide](/img/structure/B13577363.png)


![7-(3-Pyridyl)-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B13577388.png)





![12-Methyl-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2(7),3-dien-5-one](/img/structure/B13577415.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B13577422.png)
![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,2-oxazole-4-carboxylicacid](/img/structure/B13577437.png)
![2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole](/img/structure/B13577456.png)
